2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine
Description
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7-6-8(2)11(10-7)5-4-9-3/h6,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJJGNBLVKMBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine typically involves the reaction of 3,5-dimethylpyrazole with N-methylethanamine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce reduced amine derivatives. Substitution reactions can lead to a variety of functionalized pyrazole compounds.
Scientific Research Applications
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Agriculture: Pyrazole derivatives, including this compound, are studied for their use as plant growth regulators and pesticides.
Materials Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Key Properties :
- Purity : Commercial samples are available at ≥97% purity, indicating its use in research and synthesis applications .
To contextualize 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine, we compare it structurally and functionally with related pyrazole and heterocyclic derivatives.
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The target compound’s pyrazole ring is simpler than derivatives like 7a and 7b, which incorporate thiophene and carbonyl groups. Unlike pyridazines (e.g., 3-Methylpyridazine), pyrazoles have a smaller ring size and distinct electronic properties, affecting reactivity and solubility .
Substituent Effects: The 3,5-dimethyl groups on the pyrazole in the target compound increase hydrophobicity, favoring membrane permeability in drug design. In contrast, 7a/7b feature polar hydroxy and amino groups, which may enhance solubility but reduce bioavailability . The N-methylethylamine side chain in the target compound provides a basic nitrogen for coordination chemistry (e.g., metal ligand synthesis), whereas the thiophene-ester in 7b offers sites for hydrolytic cleavage .
Synthetic Routes: Derivatives like 7a/7b are synthesized via multicomponent reactions involving malononitrile or ethyl cyanoacetate, sulfur, and triethylamine in 1,4-dioxane .
Applications :
- The target compound’s structural simplicity makes it a versatile building block for ligands or bioactive molecules. In contrast, 7a/7b ’s complex structures are tailored for specific biological activities (e.g., kinase inhibition) .
- Pyridazines like 3-Methylpyridazine are used in catalysis and materials science due to their electron-deficient rings .
Biological Activity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine, a compound with potential biological activity, has garnered attention in various research fields, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrazole ring and an amine group. Its molecular formula is , with a molecular weight of 155.23 g/mol. This compound is soluble in organic solvents and exhibits specific reactivity due to the functional groups present.
Antitumor Activity
Recent studies have indicated that compounds related to pyrazole derivatives exhibit significant antitumor activities. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth .
Table 1: Antitumor Activity of Related Pyrazole Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.7 | Apoptosis Induction |
| Compound B | HeLa | 15.0 | Cell Cycle Arrest |
| Compound C | A549 | 20.5 | Reactive Oxygen Species Generation |
Anti-inflammatory Properties
Research has suggested that pyrazole derivatives may exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in macrophages, which is crucial for managing conditions such as arthritis and other inflammatory diseases .
Neuroprotective Effects
There is emerging evidence that suggests neuroprotective effects associated with pyrazole derivatives. Studies have indicated that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .
Table 2: Neuroprotective Effects of Pyrazole Derivatives
| Study Reference | Cell Type | Treatment Concentration (µM) | Observed Effect |
|---|---|---|---|
| Study 1 | Neuronal Cells | 10 | Reduced Oxidative Stress |
| Study 2 | Neuroblastoma | 25 | Improved Cell Viability |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes involved in tumor progression, thereby reducing cancer cell viability.
- Modulation of Signaling Pathways : It may affect key signaling pathways such as NF-kB and MAPK, which are crucial for inflammation and cancer progression.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A notable case study involved the evaluation of a pyrazole derivative's effect on human cancer cell lines. The study found that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Another study focused on its neuroprotective potential where it was administered to neuronal cell cultures exposed to oxidative stressors. The results indicated a marked decrease in cell death and oxidative damage markers compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
